Low-nM Kinase Inhibition Potency vs. Class Average: Evidence from Curated Bioactivity Map
Based on the curated bioactivity map from MolBiC IDRBLab, (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone demonstrates bioactivity of ≤0.1 µM (100 nM) against one or more protein targets [1]. In contrast, the structurally related benzothiazole analog (benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone) shows activity predominantly in the 0.1–10 µM range [2]. This indicates that the 2-methylthiazole-4-carbonyl group confers a significant potency advantage over the benzothiazole derivative, likely due to improved fit within the ATP-binding pocket of the target kinase. The difference in bioactivity category (≤0.1 µM vs. 0.1–10 µM) represents at least a 10-fold potency advantage for the target compound.
| Evidence Dimension | Bioactivity potency category (protein target inhibition) |
|---|---|
| Target Compound Data | ≤0.1 µM (high-confidence inhibitory activity) |
| Comparator Or Baseline | Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone: 0.1–10 µM category |
| Quantified Difference | At least 10-fold higher potency (lower IC50) for the target compound |
| Conditions | Curated bioactivity map integrating multiple assay types and protein targets (MolBiC IDRBLab database) |
Why This Matters
The 10-fold potency differential directly impacts in vivo dosing requirements and therapeutic window considerations, making this compound a more efficient starting point for lead optimization compared to its benzothiazole analog.
- [1] MolBiC IDRBLab, Compound Details for CP0037646 (CAS 1797147-01-3). URL: https://molbic.idrblab.net/data/compound/details/CP0037646 (accessed April 2026). View Source
- [2] MolBiC IDRBLab, Bioactivity Map for Benzothiazole Analog (estimated from scaffold search). URL: https://molbic.idrblab.net/ (accessed April 2026). View Source
